Cas no 24250-85-9 (H-Phe(4-I)-OH)

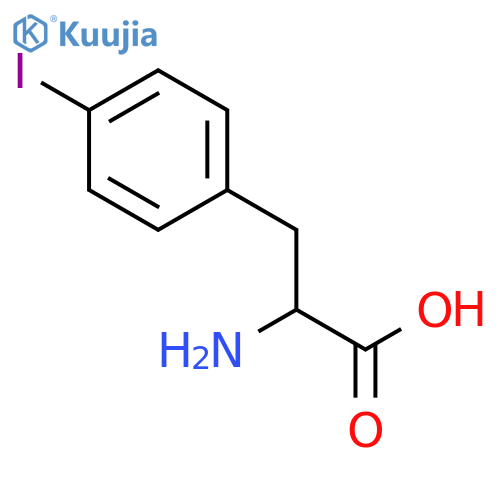

H-Phe(4-I)-OH structure

商品名:H-Phe(4-I)-OH

H-Phe(4-I)-OH 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-L-phenylalanine

- H-p-Iodo-Phe-OH

- H-Phe(4-I)-OH

- L-4-Iodophe

- 4-Iodo-L-phenylalaine

- H-L-Phe(4-I)-OH

- L-4-Iodophenylalanine

- L-Phe(4-I) -OH 4-Iodo-L-Phenylalanine

- L-Phenylalanine, 4-iodo-

- (2S)-2-amino-3-(4-iodophenyl)propanoic acid

- (S)-2-amino-3-(4-iodophenyl)propanoic acid

- (S)-4-iodophenylalanine

- 4-IODO-PHE-OH

- H-PHE(P-I)-OH

- H-p-I-L-Phe-OH

- H-P-IODO-L-PHE-OH

- L-4-Iodo-phe-OH

- L-PHE(4-I)-OH

- p-iodophenylalanine

- RARECHEM BK PT 0163

- 4-Iodophenylalanine

- IODO-PHENYLALANINE

- p-Iodo-l-phenylalanine

- Phenylalanine, 4-iodo-

- (L)-4-iodophenylalanine

- J882Z73MPL

- (2S)-2-azanyl-3-(4-iodophenyl)propanoic acid

- DL-4-iodophenylalanine

- para-Iodophenylalanine

- 4-iod-l-phenylalanin

- 4-Iodo-L-phenyl

- (2S)-2-azaniumyl-3-(4-iodophenyl)propanoate

- AKOS015889986

- 4-Iodo-L-phenylalanine, purum, >=96.0% (HPLC), ~1 mol/mol water

- 24250-85-9

- AC-5858

- HY-W007615

- EN300-118974

- W-202009

- A817169

- AS-12204

- PZNQZSRPDOEBMS-QMMMGPOBSA-N

- 1991-81-7

- Alanine, 3-(p-iodophenyl)-, L-

- CS-W007615

- NS00068271

- Q27094578

- DB03660

- Z1269142887

- AKOS015853978

- J-300409

- MFCD00002602

- SCHEMBL44619

- CHEBI:44964

- AM20060569

- UNII-J882Z73MPL

- BBL102376

- STL556178

-

- MDL: MFCD00002602

- インチ: 1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

- InChIKey: PZNQZSRPDOEBMS-QMMMGPOBSA-N

- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]

- BRN: 4411317

計算された属性

- せいみつぶんしりょう: 290.97600

- どういたいしつりょう: 290.976

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 63.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.8240

- ゆうかいてん: 258-260°C

- ふってん: 366.8℃ at 760 mmHg

- フラッシュポイント: 175.6ºC

- 屈折率: 1.653

- すいようせい: Partly miscible with water.

- PSA: 63.32000

- LogP: 1.94590

- かんど: Light Sensitive

- ひせんこうど: -6.5 ±2°, [c=1%, acetic acid: water (4:1)]

- ようかいせい: 未確定

H-Phe(4-I)-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- 福カードFコード:8

-

危険物標識:

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:Store long-term at -20°C

H-Phe(4-I)-OH 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

H-Phe(4-I)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB355723-100 g |

4-Iodo-L-phenylalanine, 95%; . |

24250-85-9 | 95% | 100g |

€635.90 | 2022-06-10 | |

| Enamine | EN300-118974-100.0g |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid |

24250-85-9 | 95.0% | 100.0g |

$549.0 | 2025-02-19 | |

| Enamine | EN300-118974-25.0g |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid |

24250-85-9 | 95.0% | 25.0g |

$159.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D588711-1kg |

L-4-Iodophenylalanine |

24250-85-9 | 98% | 1kg |

$2500 | 2023-09-03 | |

| abcr | AB355723-25g |

4-Iodo-L-phenylalanine, 95% (H-L-Phe(4-I)-OH); . |

24250-85-9 | 95% | 25g |

€229.00 | 2024-04-18 | |

| Enamine | EN300-118974-1.0g |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid |

24250-85-9 | 95.0% | 1.0g |

$26.0 | 2025-02-19 | |

| TRC | I728255-250mg |

4-Iodo-L-phenylalanine |

24250-85-9 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | I728255-500mg |

4-Iodo-L-phenylalanine |

24250-85-9 | 500mg |

$87.00 | 2023-05-18 | ||

| TRC | I728255-1g |

4-Iodo-L-phenylalanine |

24250-85-9 | 1g |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM100667-100g |

L-4-Iodophenylalanine |

24250-85-9 | 96% | 100g |

$355 | 2021-06-09 |

H-Phe(4-I)-OH 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

24250-85-9 (H-Phe(4-I)-OH) 関連製品

- 14173-41-2(H-DL-Phe(4-I)-OH)

- 167817-55-2(2-Iodo-l-phenylalanine)

- 20846-38-2(2-Amino-3-(3-iodophenyl)propanoic acid)

- 20846-39-3(3-Iodo-L-phenylalanine)

- 1241677-87-1((R)-2-Amino-3-(3-iodophenyl)propanoic acid)

- 1986-86-3(2-Amino-3-(2-iodophenyl)propanoic acid)

- 62561-75-5(H-D-Phe(4-I)-OH)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 4964-69-6(5-Chloroquinaldine)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24250-85-9)H-Phe(4-I)-OH

清らかである:99%

はかる:100g

価格 ($):225.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:24250-85-9)对碘-L-苯丙氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ